Cas no 145576-28-9 (Ethyl 4-methylidenecyclohexane-1-carboxylate)

Ethyl 4-methylidenecyclohexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-methylenecyclohexanecarboxylate
- 4-methylen-cyclohexanecarboxylic acid ethyl ester
- 4-methylene-cyclohexanecarboxylic acid ethyl ester
- Ethyl 4-methyleneyclohexanecarboxylate
- ethyl 4-methylenyl-1-cyclohexanecarboxylate
- ethyl 4-methylidenecyclohexanecarboxylate
- ethylmethylenecyclohexanecarboxylate
- ethyl 4-methylidenecyclohexane-1-carboxylate
- 4-methylenecyclohexanecarboxylic acid ethyl ester
- Cyclohexanecarboxylic acid, 4-methylene-, ethyl ester
- DLVGFWIRQAUWDC-UHFFFAOYSA-N
- SBB088196
- 7198AA
- Ethyl 4-methylenecyclohexylcarboxylate
- RP10439
- Ethyl 4-methylidenecyclohexanecarbo
- DA-33851
- ED-0231
- 4-methylenecyclohexane carboxylic acid ethyl ester
- 145576-28-9
- Ethyl 4-methylenecyclohexane-1-carboxylate
- VFA57628
- AKOS005072460
- SY102641
- BCP31602
- CS-0151640
- Ethyl4-methylenecyclohexanecarboxylate
- J-521048
- MFCD12498694
- EN300-114095
- 4-Methylene Cyclohexanecarboxylic Acid Ethyl Ester
- SCHEMBL5364
- DTXSID50569137
- Ethyl 4-methylidenecyclohexane-1-carboxylate
-
- MDL: MFCD12498694
- インチ: 1S/C10H16O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h9H,2-7H2,1H3
- InChIKey: DLVGFWIRQAUWDC-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C1([H])C([H])([H])C([H])([H])C(=C([H])[H])C([H])([H])C1([H])[H])=O
計算された属性
- 精确分子量: 168.11500
- 同位素质量: 168.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- XLogP3: 1.9
じっけんとくせい
- Boiling Point: 47°/0.7mm
- PSA: 26.30000
- LogP: 2.29590
Ethyl 4-methylidenecyclohexane-1-carboxylate Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Sealed in dry,2-8°C(BD201301)
- HazardClass:IRRITANT
Ethyl 4-methylidenecyclohexane-1-carboxylate 税関データ
- 税関コード:2916209090
- 税関データ:
中国税関コード:
2916209090概要:
29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Ethyl 4-methylidenecyclohexane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XJ221-1g |
Ethyl 4-methylenecyclohexanecarboxylate |
145576-28-9 | 98% | 1g |
¥1155.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222280-250mg |
Ethyl 4-methylenecyclohexanecarboxylate |
145576-28-9 | 97% | 250mg |
¥41 | 2023-04-15 | |
eNovation Chemicals LLC | Y1299163-10G |
ethyl 4-methylenecyclohexanecarboxylate |
145576-28-9 | 97% | 10g |
$150 | 2024-07-21 | |
abcr | AB269632-1g |
Ethyl 4-methylenecyclohexane-1-carboxylate, 95%; . |
145576-28-9 | 95% | 1g |
€86.40 | 2024-04-19 | |
Enamine | EN300-114095-1.0g |
ethyl 4-methylidenecyclohexane-1-carboxylate |
145576-28-9 | 95% | 1g |
$120.0 | 2023-06-09 | |
Enamine | EN300-114095-5.0g |
ethyl 4-methylidenecyclohexane-1-carboxylate |
145576-28-9 | 95% | 5g |
$360.0 | 2023-06-09 | |
eNovation Chemicals LLC | Y1041152-5g |
Cyclohexanecarboxylic acid, 4-methylene-, ethyl ester |
145576-28-9 | 98% | 5g |
$105 | 2024-06-08 | |
Ambeed | A161969-100mg |
Ethyl 4-methylenecyclohexanecarboxylate |
145576-28-9 | 98% | 100mg |
$5.0 | 2025-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201301-1g |
Ethyl 4-methylenecyclohexanecarboxylate |
145576-28-9 | 98% | 1g |
¥1068.0 | 2022-03-01 | |
TRC | E926485-1g |
Ethyl 4-methylidenecyclohexane-1-carboxylate |
145576-28-9 | 1g |
$138.00 | 2023-05-18 |
Ethyl 4-methylidenecyclohexane-1-carboxylate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
Ethyl 4-methylidenecyclohexane-1-carboxylateに関する追加情報
Ethyl 4-methylidenecyclohexane-1-carboxylate (CAS No. 145576-28-9): A Comprehensive Overview in Modern Chemical Biology
Ethyl 4-methylidenecyclohexane-1-carboxylate (CAS No. 145576-28-9) is a significant compound in the realm of chemical biology, characterized by its unique structural and functional attributes. This molecule, featuring a cyclohexane core with an ester group and a methylidene substituent, has garnered attention for its potential applications in pharmaceutical research and synthetic chemistry. The detailed exploration of its properties, synthesis methods, and emerging applications in biomedical research provides a comprehensive understanding of its relevance in contemporary scientific endeavors.
The molecular structure of Ethyl 4-methylidenecyclohexane-1-carboxylate exhibits a blend of flexibility and rigidity, which is pivotal for its biological interactions. The cyclohexane ring provides a stable scaffold, while the ester functionality enhances solubility and reactivity, making it a versatile intermediate in organic synthesis. Furthermore, the presence of the methylidene group introduces electronic and steric effects that can modulate the compound's behavior in various biochemical pathways.
In recent years, there has been a surge in research focused on the development of novel pharmacophores derived from cyclohexane derivatives. Ethyl 4-methylidenecyclohexane-1-carboxylate has emerged as a promising candidate due to its ability to mimic natural products and bioactive molecules. Studies have demonstrated its potential in inhibiting specific enzymes and receptors, which are implicated in various diseases. For instance, preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes, thereby offering a new avenue for therapeutic intervention.
The synthesis of Ethyl 4-methylidenecyclohexane-1-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods often employ Grignard reactions or condensation reactions to introduce the methylidene functionality. However, recent advancements in catalytic processes have enabled more efficient and sustainable synthetic routes. For example, transition metal-catalyzed cross-coupling reactions have been optimized to achieve higher yields and purity, reducing the environmental impact of production.
One of the most intriguing aspects of Ethyl 4-methylidenecyclohexane-1-carboxylate is its role as a building block in drug discovery. The structural motifs present in this compound can be modified to create libraries of derivatives with tailored biological activities. High-throughput screening techniques combined with computational modeling have accelerated the identification of lead compounds derived from this scaffold. This approach has been particularly effective in targeting complex diseases such as cancer and neurodegenerative disorders, where precise molecular interactions are crucial for therapeutic efficacy.
The pharmacokinetic profile of Ethyl 4-methylidenecyclohexane-1-carboxylate is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical application. Preclinical studies have begun to unravel these processes, providing insights into potential dosing regimens and formulation strategies. For instance, modifications to the ester group have been explored to enhance bioavailability and reduce metabolic clearance.
The future prospects for Ethyl 4-methylidenecyclohexane-1-carboxylate are vast, driven by ongoing research and technological innovations. As computational chemistry advances, virtual screening methods will become more sophisticated, allowing researchers to predict the biological activity of novel derivatives with greater accuracy. Additionally, green chemistry principles are being integrated into synthetic protocols to minimize waste and energy consumption. These efforts align with global initiatives to promote sustainable pharmaceutical development.
In conclusion, Ethyl 4-methylidenecyclohexane-1-carboxylate (CAS No. 145576-28-9) represents a cornerstone in modern chemical biology. Its unique structural features make it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications and optimize production methods, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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